

# A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs

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## Compound of Interest

Compound Name: 4,6-Dimethyl-benzothiazol-2-ylamine

Cat. No.: B056781

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The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. Its versatile chemical nature, which allows for diverse intermolecular interactions, establishes it as a valuable starting point for the design of novel therapeutic agents. This guide presents a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole analogs, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

## Anticancer Activity of 2-Aminobenzothiazole Derivatives

Derivatives of 2-aminobenzothiazole have emerged as promising candidates for anticancer drug development, targeting a variety of critical pathways involved in tumor progression and proliferation. These include, but are not limited to, protein kinases such as PI3K, AKT, mTOR, EGFR, and CDK2.<sup>[1][2]</sup>

## Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs, providing a comparative overview of their potency. The half-maximal inhibitory concentration (IC<sub>50</sub>), a key measure of a compound's potency, is presented for each derivative against various cancer cell lines.

Compound	Target/Cell Line	IC50 (µM)	Key Structural Features & SAR Insights
OMS5	A549 (Lung Cancer)	22.13[3][4]	Features a 4-nitroaniline moiety attached to the 2-aminobenzothiazole core.[3][4]
MCF-7 (Breast Cancer)	24.31[3]		Demonstrates potent activity, though not primarily through PI3K $\gamma$ inhibition.[3][4]
OMS14	A549 (Lung Cancer)	61.03[3][4]	Incorporates a piperazine-4-nitroaniline substituent.[3][4]
MCF-7 (Breast Cancer)	27.08[3]		Exhibits potent inhibition of PIK3CD/PIK3R1 (65% inhibition at 100 µM). [3][4]
Compound 7	A-375 (Melanoma)	16[5]	Derived from a clathrodin scaffold.[5]
BALB/c 3T3 (Fibroblast)	71[5]		Shows a four-fold selectivity for cancer cells over non-cancerous fibroblasts. [5]

Compound 20	HepG2 (Liver Cancer)	9.99[6]	A 2-aminobenzothiazole-thiazolidinone hybrid. Substitution on the phenyl ring enhances activity.[6]
HCT-116 (Colon Cancer)		7.44[6]	
MCF-7 (Breast Cancer)		8.27[6]	
Compound 21	HepG2 (Liver Cancer)	12.14[6]	A 2-aminobenzothiazole-chalcone hybrid. A methyl group on the phenyl ring is optimal for potency.[6]
HCT-116 (Colon Cancer)		10.34[6]	
MCF-7 (Breast Cancer)		11.26[6]	

## Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

The escalating threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents.<sup>[7]</sup> Derivatives of 2-aminobenzothiazole have been identified as a promising class of compounds with potent activity against a variety of pathogenic microorganisms.

## Quantitative Antimicrobial Activity Data

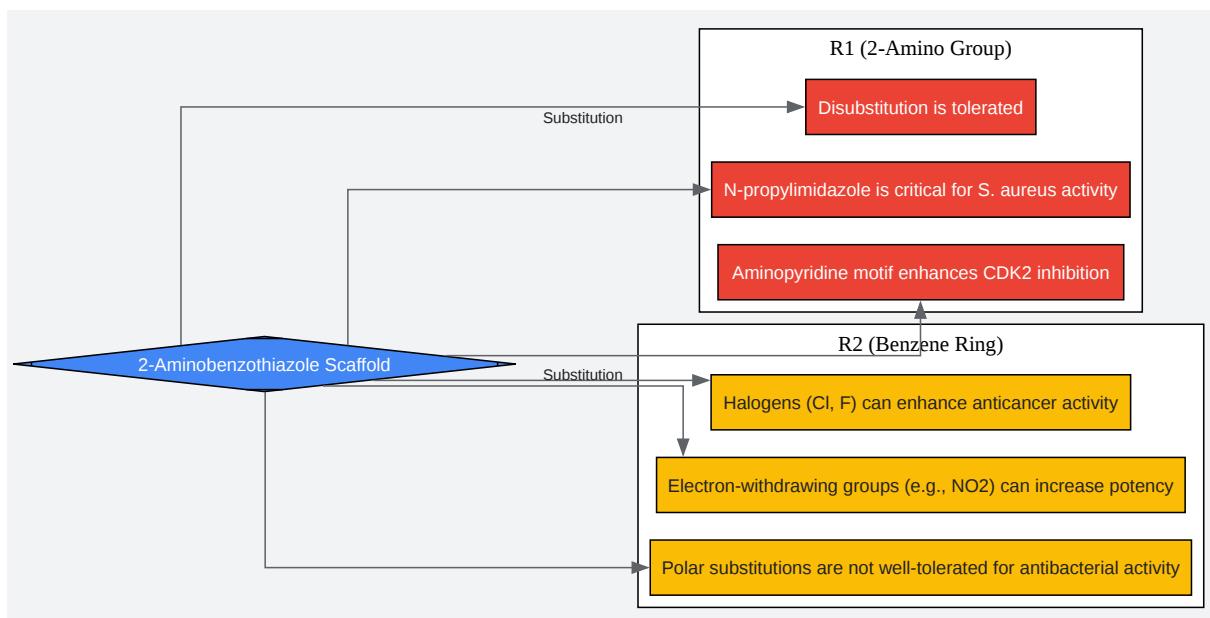
The following table presents the in vitro antimicrobial activity of selected 2-aminobenzothiazole analogs. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a

drug that prevents visible growth of a microorganism, is used to indicate potency.

Compound	Microorganism	MIC ( $\mu$ M)	Key Structural Features & SAR Insights
1	Staphylococcus aureus	2.9[7]	An N,N-disubstituted 2-aminobenzothiazole. The N-propylimidazole moiety is crucial for its antibacterial activity. [7]
4	Staphylococcus aureus	~5.8 - 8.7	Removal of the chlorine atom from compound 1 results in a 2- to 3-fold decrease in activity.[7]
5	Staphylococcus aureus	~2.9	Shifting the chloro group from the 6- to the 5-position does not affect activity compared to compound 1.[7]
6	Staphylococcus aureus	>25	Removal of both the chloro and methyl groups leads to a significant loss of activity.[7]
7	Staphylococcus aureus	~17.4	Replacing both substituents with fluorine results in a roughly 6-fold decrease in activity compared to compound 1.[7]

# Structure-Activity Relationship (SAR) Insights

By comparing the chemical structures of various active and inactive 2-aminobenzothiazole analogs, key relationships between their structure and biological activity can be established.



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Caption: Key SAR insights for 2-aminobenzothiazole derivatives.

**General Insights:** The 2-aminobenzothiazole scaffold serves as an excellent bioisostere for other heterocyclic systems and can participate in various non-covalent interactions, such as hydrogen bonds and  $\pi$ - $\pi$  stacking, with its biological targets, which contributes to its inhibitory activity.<sup>[6]</sup> The overall SAR suggests that precise modifications of the substituents on both the

exocyclic amino group and the fused benzene ring are crucial for the development of potent and selective anticancer or antimicrobial agents.[2]

## Experimental Protocols

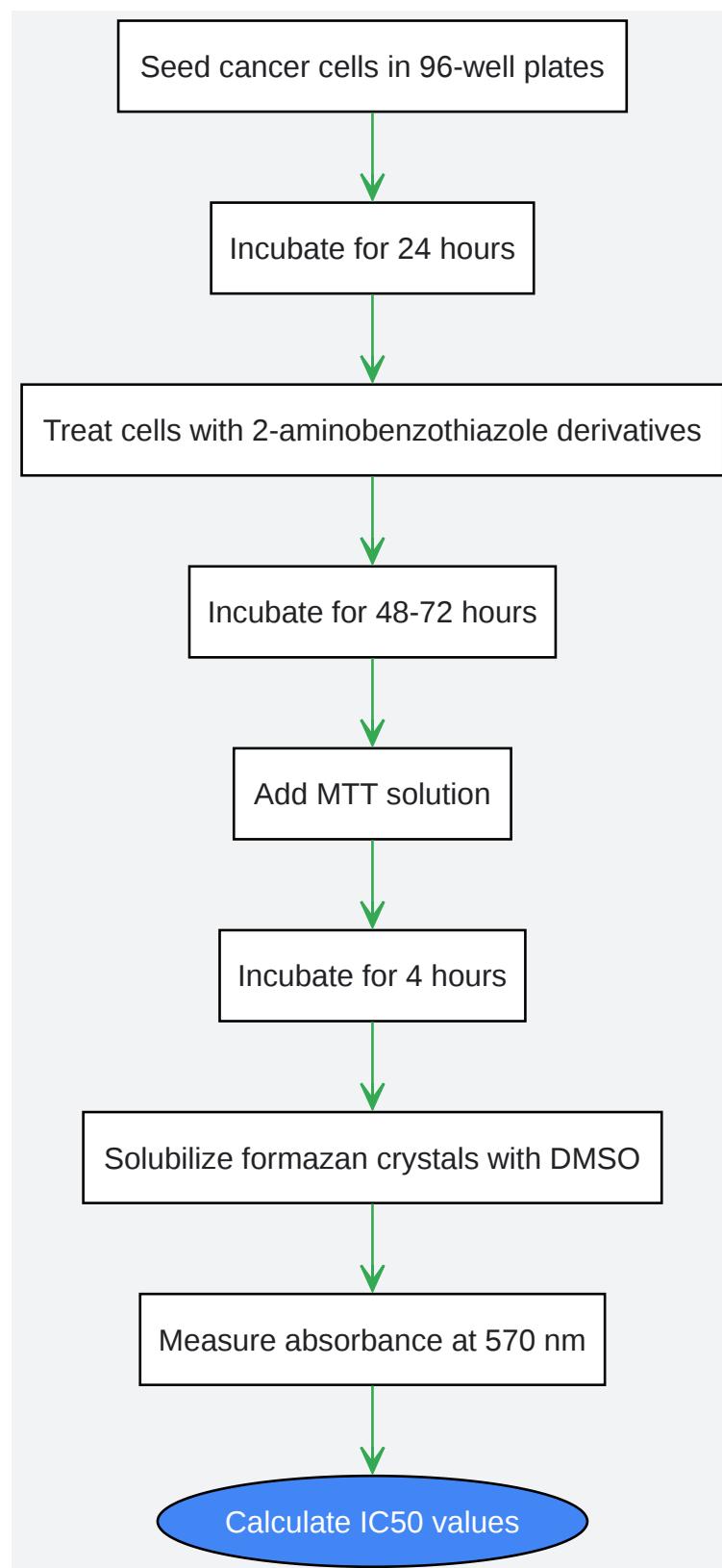
### Synthesis of N,N-disubstituted 2-aminobenzothiazoles (Antibacterial Agents)

A key intermediate is prepared in two steps from 2-methyl, 4-chloroaniline. The aniline is reacted with di-2-pyridyl-thiocarbonate to yield a 2-thiobenzothiazole intermediate. This is then converted to 2-bromo benzothiazole using benzyltrimethylammonium bromide, followed by the addition of 1-(3-aminopropyl)imidazole to produce the desired 2-aminobenzothiazole.[7]

### Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is evaluated against human cancer cell lines (e.g., A549, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of  $5 \times 10^3$  cells/well and incubated for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for an additional 48-72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The IC50 values are calculated from the dose-response curves.



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Caption: Workflow for the MTT assay to determine anticancer activity.

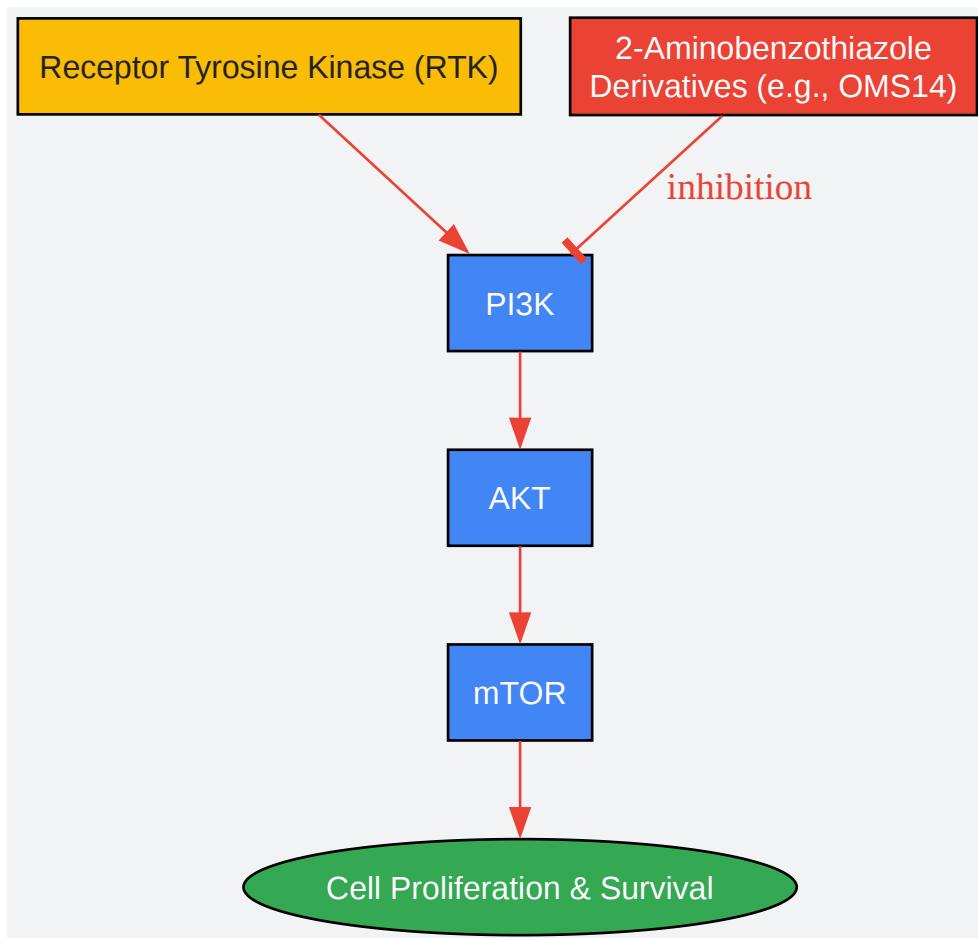
## Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
- Bacterial Inoculum Preparation: Bacterial strains (e.g., *S. aureus*) are grown in Mueller-Hinton broth (MHB) to a specific turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution: The compounds are serially diluted in MHB in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Signaling Pathways Targeted by 2-Aminobenzothiazole Derivatives

Several 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, survival, and proliferation. One such critical pathway is the PI3K/AKT/mTOR pathway.



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazoles.

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